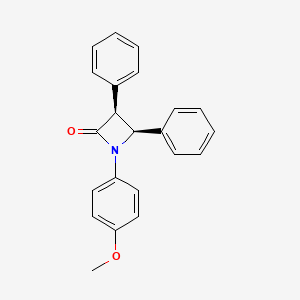![molecular formula C17H25N B14464187 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine CAS No. 67174-34-9](/img/structure/B14464187.png)
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a prop-1-en-1-yl group substituted with a 4-(2-methylpropyl)phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Methylpropyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with prop-1-en-1-yl group in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with pyrrolidine under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(2-Methylpropyl)phenyl]ethanone
- Phenol, 4-(1-methylpropyl)-
- Benzene, 1-methoxy-4-(1-propenyl)-
Comparison: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the prop-1-en-1-yl group. This distinguishes it from similar compounds, which may lack these structural elements and therefore exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
67174-34-9 |
|---|---|
Molekularformel |
C17H25N |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
1-[1-[4-(2-methylpropyl)phenyl]prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C17H25N/c1-4-17(18-11-5-6-12-18)16-9-7-15(8-10-16)13-14(2)3/h4,7-10,14H,5-6,11-13H2,1-3H3 |
InChI-Schlüssel |
HFTCBIZFXPDUHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=C(C=C1)CC(C)C)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


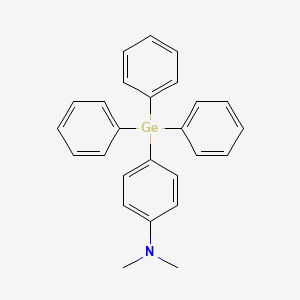
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
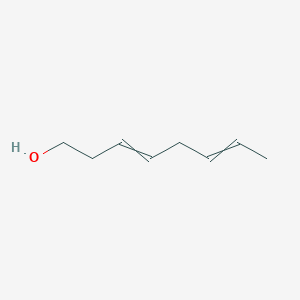

![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
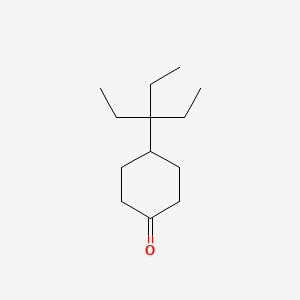
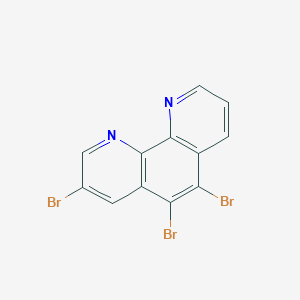

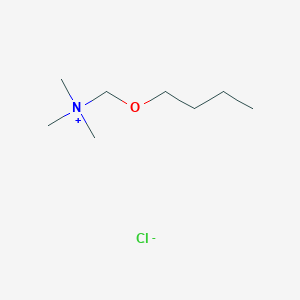
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

